

Introduction: The Strategic Importance of a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B040343

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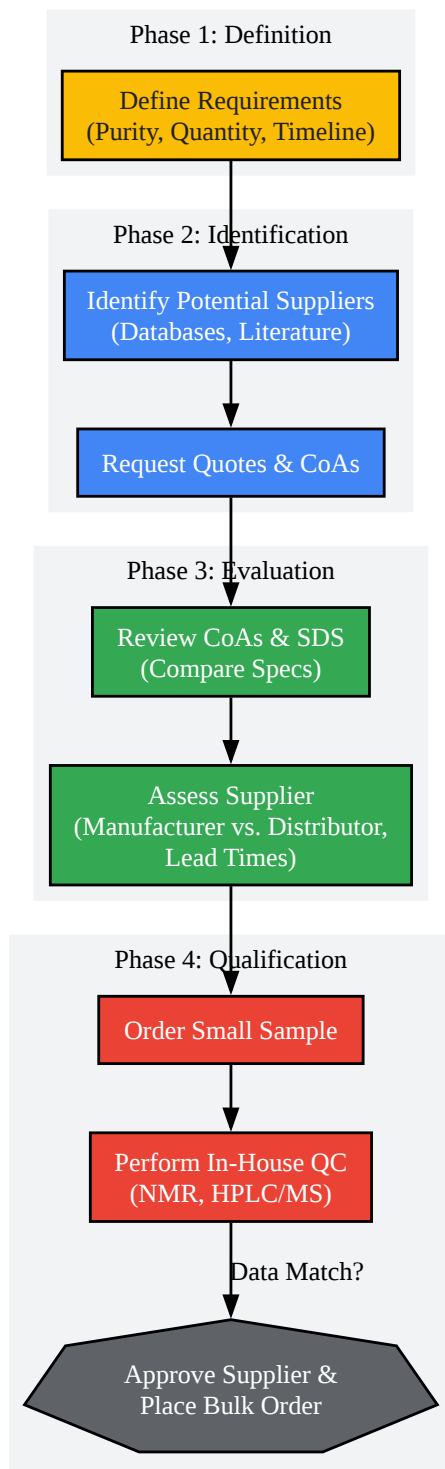
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 372198-69-1) is a functionally rich heterocyclic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry and material science.^[1] Its imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active agents, while the strategically placed bromine atom and ethyl ester group provide orthogonal handles for molecular elaboration. The bromine at the C-6 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.^[1] Concurrently, the ethyl carboxylate at the C-3 position can undergo hydrolysis, amidation, or reduction, enabling further structural diversification.^[1]

This synthetic versatility makes the compound a vital precursor for developing novel therapeutics, including potent PI3K inhibitors for oncology research and potential antimycobacterial agents.^{[1][2][3]} Given its role as a foundational starting material, the procurement of high-purity, well-characterized **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** is not merely a logistical step but a critical variable that dictates the success, reproducibility, and scalability of a research and development campaign. This guide provides a comprehensive framework for researchers, chemists, and sourcing specialists to identify, qualify, and verify commercial sources of this critical reagent.

Part 1: Commercial Supplier Landscape and Qualification

The market for specialized chemical reagents is populated by a mix of primary manufacturers, custom synthesis labs, and distributors. Understanding this landscape is key to selecting a supplier that aligns with your project's specific needs, whether for small-scale screening or bulk production.

A logical workflow for selecting and qualifying a supplier is essential for ensuring chemical quality and supply chain reliability.



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Caption: Supplier selection and qualification workflow.

Comparative Analysis of Representative Commercial Suppliers

The following table summarizes publicly available information for a selection of vendors listing **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**. This is not an exhaustive list but represents a cross-section of the market. Note: Purity and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.

Supplier	CAS Number	Molecular Formula	Representative Purity	Notes
American Elements	372198-69-1	C ₁₀ H ₉ BrN ₂ O ₂	Can be produced to various grades (e.g., 99%+)[4]	Offers production to customer specifications, including high-purity grades.[4]
Ningbo Inno Pharmchem	372198-69-1	C ₁₀ H ₉ BrN ₂ O ₂	High-quality reagent grade[1]	Positions as a B2B manufacturer and supplier from China, suitable for demanding synthetic applications.[1]
ChemUniverse	1215504-30-5	C ₁₀ H ₉ BrN ₂ O ₂	97%[5]	Note: Lists a different CAS for a structural isomer (Ethyl 3-bromoimidazo[1, 2-a]pyridine-6-carboxylate). Illustrates the importance of CAS verification.
Thermo Scientific	1215504-30-5 *	C ₁₀ H ₉ BrN ₂ O ₂	95%[6]	Also lists the 3-bromo-6-carboxylate isomer, formerly an Alfa Aesar product.[6] Researchers must be precise when ordering.

ChemShuttle	1260763-32-3	C ₁₀ H ₈ BrFN ₂ O ₂	95% ^[7]	Note: Lists a related but different compound (8-fluoro derivative). Highlighting the need for careful structure confirmation.
BLDpharm	2208822-59-5	C ₁₀ H ₈ BrFN ₂ O ₂	Not specified	

Part 2: Technical & Quality Control (QC) Imperatives

Sourcing based on price alone is a significant risk. Rigorous technical evaluation of the material is paramount. A supplier's Certificate of Analysis (CoA) is the starting point, but independent verification provides the highest level of confidence.

Interpreting the Certificate of Analysis (CoA)

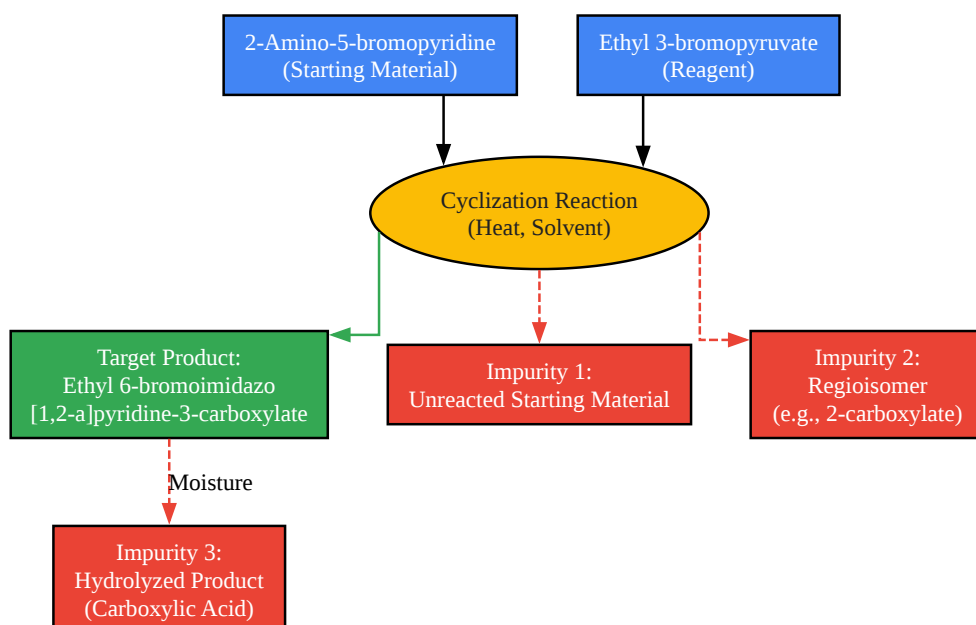
A CoA is a formal document certifying that a specific batch of product meets its predetermined specifications. Key sections to scrutinize include:

- Identifier Information: CAS Number, Lot Number, IUPAC Name. Verify these match your requirements exactly.
- Physical Properties: Appearance (typically an off-white to yellow solid), Melting Point.
- Analytical Results:
 - Purity (HPLC/GC): This is often the headline specification. A purity of >98% is recommended for most drug discovery applications.

- Identity (^1H NMR, MS): The data should be provided or stated as "Conforms to Structure." Always request the actual spectra.
- Residual Solvents (GC): Important for later-stage development; ensures no detrimental solvents from purification are present.
- Date of Analysis: Ensures the data is recent and relevant to the batch being shipped.

Common Synthetic Routes & Potential Impurities

The most common synthesis involves the cyclization of a 2-amino-5-bromopyridine derivative with an ethyl 3-halopyruvate.[\[2\]](#)



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Caption: Simplified synthesis and potential impurity sources.

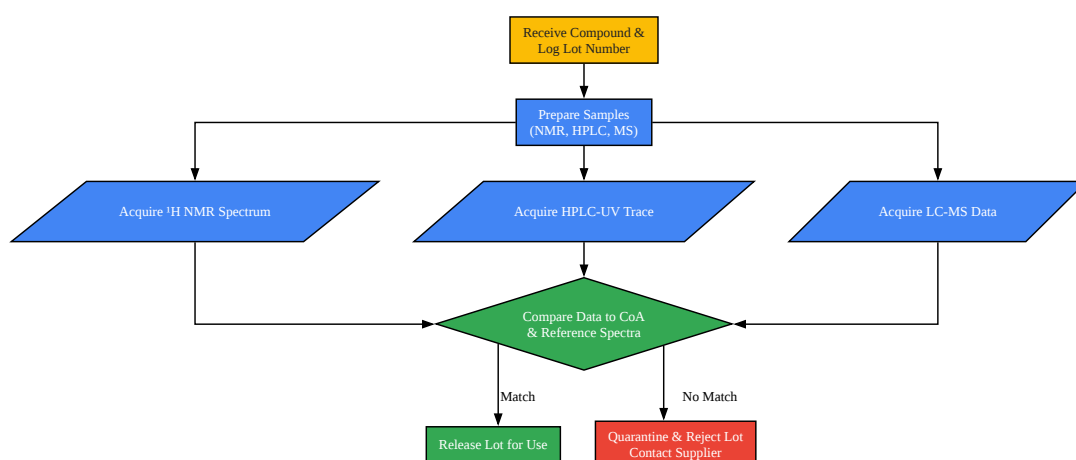
Based on this pathway, a vigilant researcher should consider:

- Unreacted Starting Materials: Residual 2-amino-5-bromopyridine.
- Regioisomers: While the 3-carboxylate is electronically favored, trace amounts of other isomers could form depending on reaction conditions.
- Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture or acidic/basic conditions during workup and storage. This can interfere with subsequent amide coupling reactions.
- Process-Related Impurities: Solvents, reagents from purification (e.g., silica gel).

Part 3: Protocol for Incoming Quality Control Verification

This protocol outlines a self-validating system to confirm the identity, purity, and integrity of a newly received batch of **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate**.

Mandatory QC Workflow



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Caption: In-house workflow for incoming material verification.

Step-by-Step QC Protocol

1. Documentation and Physical Inspection

- Objective: Confirm shipment integrity and match documentation.
- Procedure:
 - Visually inspect the container for damage.
 - Verify the label information (Product Name, CAS, Lot No.) matches the packing slip and the supplier's CoA.
 - Record the appearance of the material (e.g., "white to pale yellow crystalline solid") and compare it to the CoA specification.

2. Identity Verification by ^1H NMR Spectroscopy

- Objective: Confirm the chemical structure is correct.
- Rationale: ^1H NMR is the most powerful tool for unambiguous structure elucidation. Each proton environment in the molecule gives a characteristic signal with a specific chemical shift, integration, and coupling pattern.
- Procedure:
 - Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Acquisition: Acquire a standard ^1H NMR spectrum on a 400 MHz or higher spectrometer.
 - Analysis (Expected Signals in DMSO- d_6):
 - ~9.4 ppm (s, 1H): H-5 proton, often shifted downfield.
 - ~8.5 ppm (s, 1H): H-2 proton.
 - ~7.8 ppm (d, 1H): H-7 proton.

- ~7.7 ppm (d, 1H): H-8 proton.
- ~4.3 ppm (q, 2H): Ethyl ester -CH₂-.
- ~1.3 ppm (t, 3H): Ethyl ester -CH₃-.
- Verification: Compare the obtained spectrum to the one provided by the supplier or a known reference. Ensure all expected peaks are present and integrations are correct. Look for unexpected peaks that could indicate impurities.

3. Purity Assessment by HPLC-UV

- Objective: Quantify the purity of the compound.
- Rationale: HPLC separates the main compound from any impurities. The area under the peak in the UV chromatogram is proportional to its concentration.
- Procedure:
 - Sample Prep: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to ~0.1 mg/mL with the mobile phase.
 - Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 μm.
 - Mobile Phase: Gradient elution, e.g., A = Water (0.1% TFA), B = Acetonitrile (0.1% TFA). Start at 10% B, ramp to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Analysis: The main peak should have a retention time consistent with the standard. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98% and match the CoA value within an acceptable margin.

4. Mass Confirmation by LC-MS

- Objective: Confirm the molecular weight.
- Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. The characteristic bromine isotope pattern ($^{19}\text{Br}/^{81}\text{Br}$ in a ~1:1 ratio) is a definitive confirmation.
- Procedure:
 - Method: Use the same sample and similar LC conditions as the HPLC-UV analysis, diverting the flow to a mass spectrometer.
 - Acquisition: Use Electrospray Ionization in positive mode (ESI+).
 - Analysis: Look for the $[\text{M}+\text{H}]^+$ ion.
 - Expected m/z for $\text{C}_{10}\text{H}_9^{79}\text{BrN}_2\text{O}_2$: 269.0
 - Expected m/z for $\text{C}_{10}\text{H}_9^{81}\text{BrN}_2\text{O}_2$: 271.0
 - Verification: The presence of this isotopic doublet confirms the molecular formula and the presence of one bromine atom.

Part 4: Safe Handling and Storage

Proper handling is crucial for both user safety and maintaining the chemical's integrity.

- Hazards: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles with side-shields, a lab coat, and nitrile gloves.[\[10\]](#)
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[11\]](#) Protect from moisture to prevent hydrolysis of the ester group.

Conclusion

Sourcing **Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate** requires a multi-faceted approach that balances logistical considerations with stringent scientific validation. By implementing a robust supplier qualification process, critically evaluating analytical documentation, and performing independent QC verification, researchers can ensure the quality and consistency of this pivotal building block. This diligence is a direct investment in the reliability and success of the entire research and development pipeline, mitigating risks and accelerating the path to discovery.

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